molecular formula C10H14O3 B1338190 1-(2,5-Dimethoxyphenyl)ethanol CAS No. 41038-40-8

1-(2,5-Dimethoxyphenyl)ethanol

Cat. No. B1338190
CAS RN: 41038-40-8
M. Wt: 182.22 g/mol
InChI Key: FOEBAVBMMWYLTA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)ethanol, also known as 1-DME, is a versatile organic compound commonly used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and other organic solvents. 1-DME has a wide range of applications in the fields of biochemistry, pharmacology, and analytical chemistry.

Scientific Research Applications

Oxidation and Environmental Implications

A study by Nie et al. (2014) investigated the oxidation of lignin model compounds by chlorine dioxide, highlighting the chlorination and oxidizing reaction coexistence. This research is relevant for understanding the environmental impact and potential applications of similar compounds in elemental chlorine-free (ECF) bleaching processes, reducing pollution in pulp and paper industries (Nie et al., 2014).

Catalysis and Chemical Synthesis

Alves et al. (2003) presented comparative studies on the oxidation of lignin model compounds, including dimethoxyphenyl ethanol derivatives, with hydrogen peroxide using Mn(IV)-based catalysts. These findings have implications for the development of efficient catalytic processes in organic synthesis, particularly in the oxidation of complex organic molecules (Alves et al., 2003).

Bioactive Compound Synthesis

Research by Sroor (2019) on the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds featuring dimethoxyphenyl components showcases the potential of dimethoxyphenyl derivatives in medicinal chemistry. These compounds have been explored for their utility in developing new therapeutic agents (Sroor, 2019).

Enzymatic Modification and Antioxidant Production

Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with high antioxidant capacity. This study highlights the potential of using enzymatic processes to enhance the antioxidant properties of dimethoxyphenyl compounds, which could have applications in food science and pharmaceuticals (Adelakun et al., 2012).

Safety and Hazards

The safety information for “1-(2,5-Dimethoxyphenyl)ethanol” indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473071
Record name 1-(2,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41038-40-8
Record name 1-(2,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the stereochemistry of 1-(2,5-Dimethoxyphenyl)ethanol affect its biological activity?

A1: [] Research indicates that the two enantiomers of this compound exhibit different pharmacological profiles. Specifically, the (R)-enantiomer of 2-amino-1-(2,5-dimethoxyphenyl)ethanol demonstrates significant activity as an alpha-adrenoceptor agonist, making it a potential candidate for treating conditions like urinary incontinence. [] This highlights the importance of stereoselective synthesis in drug development, as the desired biological activity often resides in a specific enantiomer.

Q2: What methods have been explored for the enantioselective synthesis of this compound?

A2: [] Researchers have investigated several approaches for the asymmetric synthesis of this compound enantiomers. One successful method involves the use of chiral auxiliaries in the reduction of prochiral bromoketones with borane-tetrahydrofuran complex, leading to bromoalcohols with high enantiomeric excess. [] Subsequent substitution of the bromine atom with an azide group, followed by reduction, yields the desired optically active amines. [] Another promising strategy involves the kinetic resolution of racemic esters derived from benzylic alcohols using enzymatic hydrolysis. [] This method has proven effective for resolving racemic 2-amino-1-(2,5-dimethoxyphenyl)ethanol, achieving high yields and enantiomeric excesses exceeding 97%. []

Q3: How does this compound, specifically the compound ST-1059, impact cardiovascular function?

A3: [] Studies in spinally anesthetized, ganglion-blocked dogs demonstrate that ST-1059, a derivative of this compound, acts as an alpha-adrenoceptor agonist, leading to increased cardiac output and a dose-dependent rise in arterial blood pressure. [] This effect is attributed to the compound's ability to constrict both capacitance vessels, enhancing venous return, and arterioles, increasing total peripheral resistance. [] These findings suggest that ST-1059 primarily targets postjunctional alpha1-adrenoceptors, similar to the effects observed with the selective alpha1-adrenoceptor agonist methoxamine. []

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